molecular formula C12H12N4O3S B4625159 methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate

methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate

Cat. No. B4625159
M. Wt: 292.32 g/mol
InChI Key: BVINRYCGSVQKGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves convenient methods, such as the azide and DCC coupling methods, to produce a variety of derivatives. For example, the synthesis of 1-substituted-4-methyl-5-oxo [1,2,4]triazolo[4,3-a]quinazolines demonstrates the versatility and efficiency of these synthesis methods in creating complex quinazoline derivatives with potential antihistamine activities (Fathalla, Rayes, & Ali, 2007).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using various spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, and mass spectroscopy. These techniques provide detailed insights into the compound's structure, such as the regioselectivity of electrophilic attacks and the formation of S-substituted and N2-acyl derivatives, as demonstrated in studies on similar triazoloquinazolin derivatives (Fathalla, Čajan, & Pazdera, 2000).

Chemical Reactions and Properties

Chemical reactions involving this compound are diverse, including reactions with alkyl and aryl halides, acyl halides, and various condensation reactions. These reactions result in a wide range of derivatives with different substituents, demonstrating the compound's chemical versatility. For instance, the base-catalyzed condensation of methyl 2-isothiocyanatobenzoate with thiosemicarbazides leads to novel fused mesoionic compounds, indicating the compound's reactivity and potential for creating new chemical entities (Kovalenko, Drushlyak, & Mariutsa, 2020).

Scientific Research Applications

Synthesis of Heterocyclic Compounds One major application of this compound is in the convenient synthesis of various heterocyclic compounds. Fathalla et al. (2007) developed a new synthesis method for methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido and propanamido alkanoate, which could exhibit non-sedative H1-antihistamine activities. These compounds were characterized using elemental analysis, IR, mass, and NMR data, suggesting their potential in medicinal chemistry applications Fathalla, S. E. Rayes, & I. Ali, 2007.

Novel Synthetic Pathways Another area of application is the development of novel synthetic pathways for the preparation of triazoloquinazolinone derivatives. A study demonstrated the base-catalyzed condensation of methyl 2-isothiocyanatobenzoate with thiosemicarbazides, leading to the synthesis of novel 1-substituted-5-thioxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-2-thiolates. This process involves intermediate N-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)thioureas, followed by cyclization with the elimination of the oxygen atom as water Kovalenko, O. G. Drushlyak, & I. Mariutsa, 2020.

Chemical Characterization and Reactions In addition to synthesis, these compounds are extensively characterized to understand their chemical properties and potential reactions. For example, the study of regioselectivity of electrophilic attack on 4-methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one highlighted the reaction specificity with different electrophiles, providing insights into the chemical behavior and potential applications of these heterocyclic compounds Fathalla, M. Čajan, & P. Pazdera, 2000.

Antibacterial and Antifungal Activities Research into the biological activities of triazoloquinazolinone derivatives and related compounds has also been conducted. A study synthesized a series of 2-pyrazolines and pyrazole derivatives, evaluating their antibacterial and antifungal activities against various organisms. This research provides a foundation for further exploration of these compounds in pharmaceutical applications, highlighting the potential of methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate derivatives as bioactive molecules Hassan, 2013.

properties

IUPAC Name

methyl 2-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-19-10(18)6-20-12-14-11-13-8-3-2-4-9(17)7(8)5-16(11)15-12/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVINRYCGSVQKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN2C=C3C(=NC2=N1)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)sulfanyl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate
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methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate
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methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate
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methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate
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methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate
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methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate

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